Cupromeronic Blue

Description

The exact mass of the compound Cupromeronic Blue is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Cupromeronic Blue suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cupromeronic Blue including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

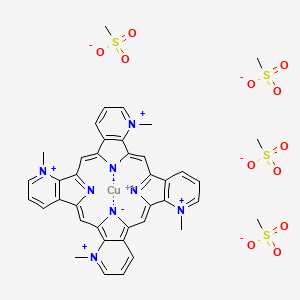

Molecular Formula |

C40H40CuN8O12S4 |

|---|---|

Molecular Weight |

1016.6 g/mol |

IUPAC Name |

copper;methanesulfonate;5,14,23,32-tetramethyl-37,39-diaza-5,14,23,32-tetrazonia-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4(9),5,7,10,12(39),13(18),14,16,19,21,23,25,27,29,31(36),32,34-nonadecaene |

InChI |

InChI=1S/C36H28N8.4CH4O3S.Cu/c1-41-13-5-9-21-25-18-30-35-23(11-7-15-43(35)3)27(39-30)20-32-36-24(12-8-16-44(36)4)28(40-32)19-31-34-22(10-6-14-42(34)2)26(38-31)17-29(37-25)33(21)41;4*1-5(2,3)4;/h5-20H,1-4H3;4*1H3,(H,2,3,4);/q+2;;;;;+2/p-4 |

InChI Key |

YEICWZHLDUUNNQ-UHFFFAOYSA-J |

Canonical SMILES |

C[N+]1=CC=CC2=C1C3=CC4=NC(=CC5=C6C=CC=[N+](C6=C([N-]5)C=C7C8=C(C(=N7)C=C2[N-]3)[N+](=CC=C8)C)C)C9=C4C=CC=[N+]9C.CS(=O)(=O)[O-].CS(=O)(=O)[O-].CS(=O)(=O)[O-].CS(=O)(=O)[O-].[Cu+2] |

Synonyms |

copper phthalocyanine cuprolinic blue cupromeronic blue Monastral Blue B Monastral blue dye Monastral Fast Blue phthalocyanine blue |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Intricacies of Cupromeronic Blue: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the chemical and physical properties of Cupromeronic Blue, a vital cationic dye in the field of histology and molecular biology. Tailored for researchers, scientists, and drug development professionals, this document delves into the dye's molecular characteristics, its mechanism of action in staining proteoglycans, and detailed experimental protocols for its application, particularly in electron microscopy.

Core Chemical and Physical Properties

Cupromeronic Blue is a complex organometallic compound recognized for its high specificity in binding to sulfated proteoglycans.[1] Its distinct blue coloration is attributed to the central copper ion within its intricate molecular structure.[1] While detailed quantitative data on some physical properties remain proprietary or sparsely published, its fundamental chemical identifiers and qualitative characteristics are well-documented.

Table 1: Chemical and Physical Properties of Cupromeronic Blue

| Property | Value | Reference |

| Molecular Formula | C40H40CuN8O12S4 | [1] |

| Molecular Weight | 1016.6 g/mol | [1] |

| IUPAC Name | copper;methanesulfonate;5,14,23,32-tetramethyl-37,39-diaza-5,14,23,32-tetrazonia-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4(9),5,7,10,12(39),13(18),14,16,19,21,23,25,27,29,31(36),32,34-nonadecaene | [1] |

| InChI | InChI=1S/C36H28N8.4CH4O3S.Cu/c1-41-13-5-9-21-25-18-30-35-23(11-7-15-43(35)3)27(39-30)20-32-36-24(12-8-16-44(36)4)28(40-32)19-31-34-22(10-6-14-42(34)2)26(38-31)17-29(37-25)33(21)41;41-5(2,3)4;/h5-20H,1-4H3;41H3,(H,2,3,4);/q+2;;;;;+2/p-4 | [1] |

| CAS Number | Not consistently available in searched literature. A commercial vendor lists a product-specific catalog number: VC3288918. | [1] |

| Appearance | Blue-colored solid | [1] |

| Solubility | Soluble in aqueous solutions | [1] |

| Melting Point | Data not available in searched literature. | |

| UV-Vis Absorption Maxima | Data not available in searched literature. |

Mechanism of Action: Staining of Proteoglycans

Cupromeronic Blue's utility as a histological stain stems from its ability to form stable, electron-dense complexes with negatively charged biomolecules, most notably the sulfate and carboxyl groups of proteoglycans.[1] This interaction is primarily electrostatic in nature. The specificity of this staining can be modulated by adjusting the electrolyte concentration of the staining solution, a technique known as the "critical electrolyte concentration" (CEC) method.[1][2] By controlling the ionic strength of the solution, researchers can selectively stain different types of proteoglycans.

Experimental Protocols

While a standardized, universal protocol for Cupromeronic Blue staining is not available, the following outlines a general workflow for its use in transmission electron microscopy (TEM) based on methodologies described in the literature. The "critical electrolyte concentration" (CEC) is a crucial parameter that may require optimization depending on the tissue and target proteoglycans.

Preparation of Staining Solution

A typical staining solution consists of Cupromeronic Blue dissolved in a buffered solution containing a specific concentration of an electrolyte, such as magnesium chloride (MgCl₂).

Materials:

-

Cupromeronic Blue

-

Sodium acetate buffer (e.g., 0.025 M, pH 5.7)

-

Magnesium chloride (MgCl₂)

-

Glutaraldehyde

-

Distilled water

Procedure:

-

Prepare the desired sodium acetate buffer.

-

Dissolve Cupromeronic Blue in the buffer to a concentration of approximately 0.05%.

-

Add MgCl₂ to the desired "critical electrolyte concentration" (e.g., 0.3 M for sulfated proteoglycans).

-

Add glutaraldehyde to a final concentration of 2.5%.

-

Mix thoroughly until all components are dissolved.

Tissue Staining Protocol for TEM

This protocol describes the staining of fixed tissue sections for subsequent analysis by TEM.

Workflow:

Characterization of Proteoglycans through Enzymatic Digestion

Cupromeronic Blue staining is often coupled with enzymatic digestion to identify specific classes of proteoglycans. By treating tissue sections with specific enzymes prior to staining, the subsequent absence of staining can reveal the identity of the digested proteoglycan.

Table 2: Common Enzymes Used with Cupromeronic Blue Staining

| Enzyme | Target Proteoglycan/Glycosaminoglycan | Outcome | Reference |

| Chondroitinase ABC | Chondroitin sulfate, Dermatan sulfate | Elimination of staining of chondroitin and dermatan sulfate proteoglycans. | [3][4] |

| Chondroitinase AC | Chondroitin sulfate | Elimination of staining of chondroitin sulfate proteoglycans. | [4] |

| Keratanase | Keratan sulfate | Elimination of staining of keratan sulfate proteoglycans. | [3] |

| Heparitinase/Nitrous Acid | Heparan sulfate | Elimination of staining of heparan sulfate proteoglycans. | [4] |

digraph "Enzymatic_Digestion_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.4, size="7.6,5"]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];start [label="Fixed Tissue Section", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; enzyme [label="Enzymatic Digestion\n(e.g., Chondroitinase ABC)", fillcolor="#FBBC05", fontcolor="#202124"]; control [label="Control (No Enzyme)", fillcolor="#F1F3F4", fontcolor="#202124"]; stain_enzyme [label="Cupromeronic Blue Staining", fillcolor="#EA4335", fontcolor="#FFFFFF"]; stain_control [label="Cupromeronic Blue Staining", fillcolor="#EA4335", fontcolor="#FFFFFF"]; tem_enzyme [label="TEM Analysis:\nReduced/Absent Staining", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; tem_control [label="TEM Analysis:\nPositive Staining", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; conclusion [label="Conclusion:\nIdentification of Proteoglycan Type", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

start -> enzyme; start -> control; enzyme -> stain_enzyme; control -> stain_control; stain_enzyme -> tem_enzyme; stain_control -> tem_control; {rank=same; tem_enzyme; tem_control;} tem_enzyme -> conclusion; tem_control -> conclusion; }

Synthesis and Biological Signaling

Conclusion

Cupromeronic Blue remains an invaluable tool for the ultrastructural analysis of proteoglycans in tissues. Its specificity, governed by the principles of critical electrolyte concentration, allows for the detailed localization and characterization of these crucial macromolecules. While some of its physicochemical properties are not widely published, its application in conjunction with enzymatic digestion provides a powerful methodology for researchers in cell biology, pathology, and developmental biology to elucidate the complex organization of the extracellular matrix. Further research into the synthesis and broader chemical properties of Cupromeronic Blue could open new avenues for its application.

References

- 1. Cupromeronic Blue () for sale [vulcanchem.com]

- 2. Ultrastructural localization of proteoglycans in tissue using cuprolinic blue according to the critical electrolyte concentration method: comparison with biochemical data from the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morphometry of cupromeronic blue-stained proteoglycan molecules in animal corneas, versus that of purified proteoglycans stained in vitro, implies that tertiary structures contribute to corneal ultrastructure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Visualizing the Invisible Scaffolding: A Technical Guide to Cupromeronic Blue for Proteoglycan Analysis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteoglycans, the intricate network of protein cores heavily glycosylated with sulfated glycosaminoglycan (GAG) chains, are fundamental components of the extracellular matrix (ECM) and cell surfaces. Their diverse structures dictate a multitude of biological functions, from providing tissues with viscoelastic properties to modulating critical cell signaling pathways. Visualizing these complex macromolecules in their native tissue context is paramount for understanding their roles in health and disease. Cupromeronic Blue, a cationic dye, has emerged as a powerful tool for the ultrastructural localization and characterization of proteoglycans, particularly when used in conjunction with the critical electrolyte concentration (CEC) method. This technical guide provides an in-depth overview of the principles, protocols, and applications of Cupromeronic Blue staining for proteoglycan visualization, tailored for researchers in basic science and drug development.

Introduction to Proteoglycans and the Principle of Cupromeronic Blue Staining

Proteoglycans are a diverse family of macromolecules each consisting of a core protein covalently attached to one or more GAG chains. The high negative charge density of the sulfate and carboxyl groups on the GAG chains is the basis for their visualization with cationic dyes like Cupromeronic Blue.

Cupromeronic Blue is a phthalocyanine dye that forms stable, electron-dense precipitates with the anionic groups of GAGs, allowing for their visualization by transmission electron microscopy (TEM). The key to the specificity of this staining technique lies in the Critical Electrolyte Concentration (CEC) method. This principle dictates that in the presence of increasing concentrations of electrolytes (e.g., MgCl₂), the electrostatic binding of the cationic dye to the anionic GAGs is progressively competed out. Different types of GAGs, with varying charge densities and distributions, have distinct CEC values at which the dye binding is abolished. This allows for the differential staining and identification of various proteoglycan populations within a tissue.

Data Presentation: Characteristics of Cupromeronic Blue Stained Proteoglycans

| Proteoglycan Type (Predominant GAG) | Tissue/Location | Staining Characteristics with Cupromeronic Blue | Associated Quantitative Data (Size of Stained Filaments) |

| Chondroitin Sulfate/Dermatan Sulfate Proteoglycans | Cartilage, Cornea, Skin, Tendon | Fine, electron-dense filaments often associated with collagen fibrils.[1] | Small filaments: ~20-60 nm in length.[1] In some tissues, larger, thicker filaments can be observed between collagen bundles.[1] |

| Keratan Sulfate Proteoglycans | Cornea, Cartilage | Thin filaments associated with collagen fibrils, often at specific banding regions (a and c bands).[2] | Generally smaller than chondroitin sulfate proteoglycan filaments. |

| Heparan Sulfate Proteoglycans | Basement Membranes, Cell Surfaces | Staining is observed along basement membranes and associated with cell surfaces. | Variable in size and morphology depending on the specific proteoglycan and its localization. |

| Aggrecan (Chondroitin and Keratan Sulfate) | Cartilage | Large, bottle-brush-like structures with a central filament (hyaluronan) and radiating GAG chains. | Can form very large aggregates, with individual stained filaments reaching up to 300 nm in length.[1] |

Experimental Protocols

The following protocols provide a detailed methodology for the visualization of proteoglycans in tissues using Cupromeronic Blue for transmission electron microscopy.

I. Tissue Fixation and Preparation

Proper fixation is critical to preserve the ultrastructure of the tissue and the integrity of the proteoglycans.

-

Primary Fixation: Immediately immerse small tissue blocks (no larger than 1 mm³) in a primary fixative solution of 2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer (pH 7.4) for at least 4 hours at 4°C.

-

Buffer Wash: Rinse the tissue blocks thoroughly with 0.1 M sodium cacodylate buffer three times for 10 minutes each.

II. Cupromeronic Blue Staining (CEC Method)

This step involves the critical staining of proteoglycans. The concentration of MgCl₂ can be varied to achieve differential staining. A common starting point for general proteoglycan visualization is 0.3 M MgCl₂.

-

Staining Solution Preparation: Prepare a 0.05% (w/v) solution of Cupromeronic Blue in 0.025 M sodium acetate buffer (pH 5.7) containing 0.1 M MgCl₂ and 2.5% glutaraldehyde. For differential staining, prepare a series of staining solutions with varying MgCl₂ concentrations (e.g., 0.1 M, 0.3 M, 0.5 M, 0.7 M).

-

Staining: Incubate the fixed tissue blocks in the Cupromeronic Blue staining solution for a minimum of 12 hours at room temperature.

-

Washing:

-

Briefly rinse the stained tissue blocks in the staining solution without the dye.

-

Wash the blocks with two changes of 1% (w/v) sodium tungstate in water for 5 minutes each.

-

Rinse with distilled water.

-

III. Post-fixation, Dehydration, and Embedding

-

Post-fixation: Post-fix the tissue blocks in 1% osmium tetroxide in 0.1 M sodium cacodylate buffer for 1 hour at 4°C.

-

Buffer Wash: Rinse the blocks with 0.1 M sodium cacodylate buffer.

-

Dehydration: Dehydrate the tissue blocks through a graded series of ethanol (e.g., 50%, 70%, 90%, 100%) for 10-15 minutes at each step.

-

Infiltration and Embedding: Infiltrate the dehydrated tissue blocks with an appropriate resin (e.g., Epon, Spurr's resin) according to the manufacturer's instructions and polymerize.

IV. Ultrathin Sectioning and Viewing

-

Sectioning: Cut ultrathin sections (60-90 nm) using an ultramicrotome.

-

Contrast Staining (Optional): For enhanced contrast of cellular structures, sections can be post-stained with uranyl acetate and lead citrate.

-

Imaging: Examine the sections using a transmission electron microscope. Proteoglycans will appear as electron-dense, filamentous structures.

Visualization of Key Pathways and Workflows

Experimental Workflow

The following diagram illustrates the key steps in the Cupromeronic Blue staining protocol for proteoglycan visualization.

Proteoglycans in FGF Signaling

Heparan sulfate proteoglycans (HSPGs) are crucial co-receptors for Fibroblast Growth Factor (FGF) signaling. They facilitate the binding of FGF ligands to their high-affinity FGF receptors (FGFRs), leading to receptor dimerization, activation, and downstream signaling cascades that regulate cell proliferation, differentiation, and migration. Cupromeronic Blue staining can be employed to visualize the distribution of HSPGs on cell surfaces and in the ECM, providing insights into their potential roles in modulating FGF signaling.

References

- 1. Ultrastructural localization of proteoglycans in tissue using cuprolinic blue according to the critical electrolyte concentration method: comparison with biochemical data from the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of specific binding sites for keratan sulphate proteoglycans and chondroitin-dermatan sulphate proteoglycans on collagen fibrils in cornea by the use of cupromeronic blue in 'critical-electrolyte-concentration' techniques - PMC [pmc.ncbi.nlm.nih.gov]

Cupromeronic Blue: A Technical Guide to its History, Mechanism, and Application in Proteoglycan Visualization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cupromeronic Blue is a vital histochemical stain, indispensable for the ultrastructural localization and characterization of proteoglycans in the extracellular matrix. This technical guide provides an in-depth exploration of the history, chemical principles, and applications of Cupromeronic Blue staining, with a particular focus on its use in conjunction with the critical electrolyte concentration (CEC) method for electron microscopy. Detailed experimental protocols, quantitative data on proteoglycan visualization, and logical workflows are presented to equip researchers with the knowledge to effectively utilize this powerful technique in their studies of connective tissue biology and pathology.

Introduction: The Advent of a Specific Proteoglycan Stain

The visualization of proteoglycans at the electron microscopic level was revolutionized by the work of J.E. Scott and his development of Cupromeronic Blue. This copper phthalocyanine-based dye offered a significant advancement over previous methods, providing high contrast and specificity for sulfated proteoglycans. Its application, particularly when combined with the critical electrolyte concentration (CEC) technique, allows for the differential staining of various proteoglycan species, enabling researchers to probe the intricate organization of the extracellular matrix in unprecedented detail.

Chemical Properties and Staining Mechanism

Cupromeronic Blue is a cationic dye with a complex molecular structure that facilitates its specific interaction with anionic macromolecules.

Chemical Structure:

-

Molecular Formula: C40H40CuN8O12S4[1]

-

Molecular Weight: 1016.6 g/mol [1]

-

Core Structure: The molecule features a central copper ion, which contributes to its characteristic blue color, coordinated within a phthalocyanine ring system.[1][2]

Mechanism of Action:

The staining process is primarily an electrostatic interaction. The positively charged Cupromeronic Blue molecule binds to the negatively charged sulfate and carboxyl groups of the glycosaminoglycan (GAG) chains of proteoglycans. This interaction forms an electron-dense precipitate that is readily visualized by transmission electron microscopy, appearing as distinct filaments.[1][3][4] The dye is believed to act as a scaffold, helping to maintain the native conformation of the polyanion chains and preventing their collapse during processing.[5]

The Critical Electrolyte Concentration (CEC) Method

The specificity of Cupromeronic Blue staining is dramatically enhanced by the critical electrolyte concentration (CEC) method. This technique relies on the principle that the binding of the cationic dye to anionic tissue components can be competitively inhibited by the addition of electrolytes, such as magnesium chloride (MgCl2).

Different polyanions exhibit varying affinities for the dye based on their charge density. By systematically increasing the concentration of MgCl2 in the staining solution, a "critical electrolyte concentration" is reached for each type of GAG, at which the salt cations successfully compete with the dye molecules, preventing staining. This allows for the selective visualization of different proteoglycan populations. For instance, keratan sulfate proteoglycans can be distinguished from chondroitin/dermatan sulfate proteoglycans based on their different CEC values.[6]

Quantitative Analysis of Proteoglycan Visualization

Cupromeronic Blue staining, coupled with electron microscopy, has enabled the morphometric analysis of proteoglycan molecules in various tissues. The dimensions of the stained filaments provide insights into the size and aggregation state of the underlying proteoglycans.

| Tissue/Proteoglycan Type | Filament Length (nm) | Filament Diameter (nm) | Associated Molecules | Reference |

| Bruch's Membrane (Human Eye) | [7] | |||

| Type 1 (Chondroitin Sulfate) | 90 +/- 13 | 7 +/- 1 | Collagen Fibrils | [7] |

| Type 2 (Dermatan Sulfate) | 43 +/- 7 | 5 +/- 1 | Collagen Fibrils | [7] |

| Type 3 | 70 +/- 18 | 8 +/- 1 | Elastic Zone, Pigment Epithelium | [7] |

| Type 4 (Heparan Sulfate) | 60 +/- 11 | 6 +/- 1 | Basal Laminae | [7] |

| Type 5 (Heparan Sulfate) | 200 +/- 100 | 100 +/- 50 | Basal Laminae | [7] |

| Connective Tissues (General) | [8] | |||

| Small, Collagen-Associated | < 60 | Thin | Collagen Fibrils | [8] |

| Thick, Interfibrillar | - | Thick | Between Collagen Bundles | [8] |

| Cartilage | ~300 | - | - | [8] |

Experimental Protocols

The following is a generalized protocol for Cupromeronic Blue staining for transmission electron microscopy, incorporating the critical electrolyte concentration method. Researchers should optimize specific parameters for their particular tissue and experimental goals.

5.1. Materials and Reagents:

-

Fixative: 2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer, pH 7.4

-

Staining Solution:

-

0.05% (w/v) Cupromeronic Blue

-

25 mM sodium acetate

-

0.1 M Magnesium Chloride (MgCl2) - concentration to be varied for CEC

-

2.5% (w/v) glutaraldehyde

-

-

Washing Buffer: 0.1 M sodium cacodylate buffer, pH 7.4

-

Post-fixation Solution: 1% osmium tetroxide in 0.1 M sodium cacodylate buffer

-

Dehydration Series: Graded ethanol series (e.g., 50%, 70%, 90%, 100%)

-

Infiltration and Embedding: Propylene oxide and epoxy resin (e.g., Epon)

-

Uranyl acetate and lead citrate for counterstaining

5.2. Staining Procedure:

-

Fixation: Small tissue blocks (approx. 1 mm³) are fixed in 2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer for at least 2 hours at 4°C.

-

Washing: Tissues are washed thoroughly in 0.1 M sodium cacodylate buffer.

-

Staining: Tissues are incubated in the Cupromeronic Blue staining solution overnight at room temperature. The MgCl2 concentration should be adjusted based on the target proteoglycan (e.g., 0.3 M for most sulfated proteoglycans).

-

Washing: Tissues are washed in the staining buffer (without Cupromeronic Blue) to remove unbound dye.

-

Post-fixation: Tissues are post-fixed in 1% osmium tetroxide for 1-2 hours at 4°C.

-

Dehydration: Tissues are dehydrated through a graded series of ethanol.

-

Infiltration and Embedding: Tissues are infiltrated with propylene oxide and embedded in epoxy resin according to standard protocols.

-

Sectioning: Ultrathin sections (60-90 nm) are cut using an ultramicrotome.

-

Counterstaining: Sections are mounted on copper grids and counterstained with uranyl acetate and lead citrate.

-

Imaging: Sections are examined using a transmission electron microscope.

Visualizations

Experimental Workflow for Cupromeronic Blue Staining

Caption: Workflow for Cupromeronic Blue staining for electron microscopy.

Logical Diagram of Proteoglycan Identification using CEC

Caption: Proteoglycan differentiation with the CEC method.

Conclusion

Cupromeronic Blue remains a cornerstone technique in the study of extracellular matrix ultrastructure. Its ability to specifically label and preserve the morphology of proteoglycans provides invaluable insights into their organization and interactions with other matrix components. By understanding the chemical principles of the stain and employing the critical electrolyte concentration method, researchers can effectively utilize Cupromeronic Blue to investigate the roles of proteoglycans in tissue development, function, and disease, thereby aiding in the identification of novel therapeutic targets in drug development.

References

- 1. Cupromeronic Blue () for sale [vulcanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Morphometry of cupromeronic blue-stained proteoglycan molecules in animal corneas, versus that of purified proteoglycans stained in vitro, implies that tertiary structures contribute to corneal ultrastructure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of specific binding sites for keratan sulphate proteoglycans and chondroitin-dermatan sulphate proteoglycans on collagen fibrils in cornea by the use of cupromeronic blue in 'critical-electrolyte-concentration' techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulfated proteoglycans in Bruch's membrane of the human eye: localization and characterization using cupromeronic blue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ultrastructural localization of proteoglycans in tissue using cuprolinic blue according to the critical electrolyte concentration method: comparison with biochemical data from the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Cupromeronic Blue

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of Cupromeronic Blue, a cationic copper-containing macrocyclic dye utilized in histological staining, particularly for the visualization of proteoglycans. This document elucidates the complex chemical structure of Cupromeronic Blue, distinguishing it from the related Alcian Blue family of dyes. While a definitive, publicly available, step-by-step synthesis protocol for Cupromeronic Blue is not available, this guide constructs a proposed synthetic pathway based on the well-established synthesis of the closely related and structurally similar dye, Alcian Blue 8GX. The proposed methodology involves a multi-step process commencing with the formation of a copper phthalocyanine core, followed by chloromethylation and subsequent quaternization to introduce the cationic moieties. Purification protocols, essential for obtaining high-purity dye suitable for research and diagnostic applications, are detailed, drawing upon established methods for copper phthalocyanine and Alcian Blue purification. This guide is intended to serve as a foundational resource for researchers seeking to synthesize and purify Cupromeronic Blue and related cationic phthalocyanine dyes.

Introduction

Cupromeronic Blue is a specialized, water-soluble cationic dye that has found significant application in the field of histology and cytochemistry.[1] Its primary utility lies in the selective staining of acidic polysaccharides, such as glycosaminoglycans and other proteoglycans, within tissue sections. The dye's vibrant blue color, imparted by a central copper atom, allows for the clear visualization of these macromolecules under light and electron microscopy.[1]

A precise understanding of the chemical structure of Cupromeronic Blue is paramount for its synthesis and application. The compound is characterized by the following chemical properties:

| Property | Value |

| Molecular Formula | C40H40CuN8O12S4 |

| Molecular Weight | 1016.6 g/mol |

| IUPAC Name | copper;methanesulfonate;5,14,23,32-tetramethyl-37,39-diaza-5,14,23,32-tetrazonia-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4(9),5,7,10,12(39),13(18),14,16,19,21,23,25,27,29,31(36),32,34-nonadecaene |

| InChI | InChI=1S/C36H28N8.4CH4O3S.Cu/c1-41-13-5-9-21-25-18-30-35-23(11-7-15-43(35)3)27(39-30)20-32-36-24(12-8-16-44(36)4)28(40-32)19-31-34-22(10-6-14-42(34)2)26(38-31)17-29(37-25)33(21)41;41-5(2,3)4;/h5-20H,1-4H3;41H3,(H,2,3,4);/q+2;;;;;+2/p-4 |

The complex IUPAC name and InChI string reveal that Cupromeronic Blue is a distinct chemical entity and not a simple sulfonated derivative of copper phthalocyanine. It is a pre-formed cationic macrocycle with methanesulfonate as the counter-ion. This structural complexity necessitates a tailored synthetic approach. Given the lack of a specific published synthesis for Cupromeronic Blue, this guide proposes a pathway based on the known synthesis of Alcian Blue 8GX, a structurally analogous compound.

Proposed Synthetic Pathway

The synthesis of Cupromeronic Blue can be conceptualized as a three-stage process:

-

Formation of the Copper Phthalocyanine (CuPc) Core: This foundational step creates the macrocyclic structure that is the basis of the dye.

-

Functionalization of the CuPc Core: Introduction of reactive groups onto the periphery of the CuPc ring.

-

Introduction of Cationic Moieties and Counter-ion Exchange: Formation of the final cationic dye with the appropriate counter-ion.

The following diagram illustrates the proposed overall synthetic workflow:

Caption: Proposed Synthetic Workflow for Cupromeronic Blue.

Stage 1: Synthesis of the Copper Phthalocyanine (CuPc) Core

The synthesis of the foundational CuPc macrocycle can be achieved through several methods, with the microwave-assisted reaction of phthalic anhydride and urea being a common and efficient approach.

Experimental Protocol:

-

Reactant Preparation: In a 100 mL two-neck flask, combine 2.67 g (18.0 mmol) of phthalic anhydride, 5.53 g (92.0 mmol) of urea, 500 mg (5.00 mmol) of copper(I) chloride, and 75 mg (0.061 mmol) of ammonium heptamolybdate (catalyst).

-

Reaction Setup: Equip the flask with a magnetic stir bar, a temperature sensor, and a reflux condenser. Connect the condenser to a gas draining system to handle evolved gases.

-

Microwave Irradiation: Place the reaction apparatus in a microwave system. Irradiate the mixture for 10 minutes with a power of 1000 W, with a temperature limit of 250 °C. The mixture will melt and subsequently solidify into a porous violet mass.

-

Initial Workup: After cooling to room temperature, add 50 mL of water and 5 mL of concentrated hydrochloric acid to the flask. Heat the mixture to 102 °C for 10 minutes under stirring using an 800 W microwave program to extract unreacted starting materials.

-

Isolation of Crude Product: Cool the mixture and filter the solid product through a folded filter. Wash the solid with 50 mL of water followed by a small amount of ethanol. The resulting violet solid is the crude copper phthalocyanine.

| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |

| Phthalic Anhydride | 148.11 | 2.67 | 18.0 |

| Urea | 60.06 | 5.53 | 92.0 |

| Copper(I) Chloride | 98.99 | 0.50 | 5.00 |

| Ammonium Heptamolybdate | 1235.86 | 0.075 | 0.061 |

Stage 2: Chloromethylation of the CuPc Core

This step introduces reactive chloromethyl groups onto the periphery of the CuPc ring, which will serve as sites for subsequent functionalization.

Experimental Protocol (Adapted from Alcian Blue Synthesis):

Caution: Chloromethylating agents are potent carcinogens and should be handled with extreme care in a well-ventilated fume hood.

-

Reaction Setup: In a suitable reaction vessel, suspend the crude CuPc in an inert solvent such as nitrobenzene.

-

Addition of Reagents: Add an excess of a chloromethylating agent, such as dichloromethyl methyl ether or a mixture of paraformaldehyde and hydrogen chloride, to the suspension.

-

Reaction Conditions: Heat the mixture, typically in the range of 80-100 °C, for several hours with constant stirring. The progress of the reaction can be monitored by thin-layer chromatography.

-

Workup: After the reaction is complete, cool the mixture and precipitate the chloromethylated product by adding a non-polar solvent like hexane.

-

Isolation: Filter the precipitate and wash thoroughly with the non-polar solvent to remove unreacted reagents and byproducts. The resulting solid is chloromethylated copper phthalocyanine.

Stage 3: Quaternization and Counter-ion Exchange

This final stage involves the reaction of the chloromethylated CuPc with a nucleophile to introduce the cationic charges, followed by an ion exchange to incorporate the methanesulfonate counter-ion. The synthesis of Alcian Blue 8GX involves the reaction with tetramethylisothiourea. For Cupromeronic Blue, a similar quaternization reaction is proposed, likely with a suitable amine, followed by ion exchange.

Experimental Protocol (Proposed):

-

Quaternization: Dissolve the chloromethylated CuPc in a polar aprotic solvent such as dimethylformamide (DMF). Add an excess of the appropriate amine (the exact amine for Cupromeronic Blue is not specified in available literature, but for Alcian Blue, it is tetramethylisothiourea). Heat the mixture with stirring.

-

Isolation of Intermediate Salt: After the reaction is complete, precipitate the resulting cationic dye (with chloride as the counter-ion) by adding a large volume of a non-solvent like acetone. Filter and wash the precipitate.

-

Ion Exchange: Dissolve the intermediate salt in water. Add a solution of methanesulfonic acid or a soluble methanesulfonate salt. The less soluble Cupromeronic Blue (methanesulfonate salt) is expected to precipitate.

-

Final Isolation: Filter the precipitated Cupromeronic Blue, wash with water to remove any remaining chloride salts, and dry under vacuum.

Purification of Cupromeronic Blue

The purity of Cupromeronic Blue is critical for its performance as a histological stain. The crude product from the synthesis will likely contain unreacted starting materials, byproducts, and isomers. A multi-step purification process is therefore essential.

References

An In-depth Technical Guide to the Molecular Structure and Application of Cupromeronic Blue

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and applications of Cupromeronic Blue, a vital cationic dye in the field of histology and molecular biology. With a focus on its utility in the specific staining and characterization of proteoglycans, this document details the synthesis of its parent compound, sulfonated copper phthalocyanine, and provides protocols for its application in biological sample analysis. Quantitative data is presented in a structured format to facilitate understanding and experimental replication. Furthermore, this guide illustrates the mechanism of interaction and experimental workflows through detailed diagrams, offering a valuable resource for researchers in cell biology, pathology, and drug development.

Core Molecular Structure and Properties

Cupromeronic Blue is a sulfonated copper phthalocyanine dye. The core structure consists of a planar copper phthalocyanine complex, which is a large, aromatic macrocyclic molecule. The vibrant blue color arises from the electronic transitions within this extensive π-conjugated system, coordinated with a central copper ion. Sulfonation of the peripheral benzene rings of the phthalocyanine macrocycle imparts a negative charge and aqueous solubility to the molecule, which is crucial for its function as a histological stain.

The binding of Cupromeronic Blue to biological macromolecules is primarily mediated by electrostatic interactions. The negatively charged sulfonate groups on the dye molecule are attracted to positively charged sites on target molecules. In its primary application, the staining of proteoglycans, the cationic nature of the dye in solution allows it to bind to the anionic glycosaminoglycan (GAG) chains of proteoglycans.

Physicochemical Data

The following table summarizes the key physicochemical properties of Cupromeronic Blue and its parent compound, copper phthalocyanine.

| Property | Value | Reference |

| Molecular Formula | C40H40CuN8O12S4 | [1] |

| Molecular Weight | 1016.6 g/mol | [1] |

| IUPAC Name | copper;methanesulfonate;5,14,23,32-tetramethyl-37,39-diaza-5,14,23,32-tetrazonia-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4(9),5,7,10,12(39),13(18),14,16,19,21,23,25,27,29,31(36),32,34-nonadecaene | [1] |

| InChI Identifier | InChI=1S/C36H28N8.4CH4O3S.Cu/c1-41-13-5-9-21-25-18-30-35-23(11-7-15-43(35)3)27(39-30)20-32-36-24(12-8-16-44(36)4)28(40-32)19-31-34-22(10-6-14-42(34)2)26(38-31)17-29(37-25)33(21)41;41-5(2,3)4;/h5-20H,1-4H3;41H3,(H,2,3,4);/q+2;;;;;+2/p-4 | [1] |

Spectroscopic Data

The spectroscopic properties of sulfonated copper phthalocyanines are critical for their characterization and quantification.

| Spectroscopic Technique | Characteristic Peaks/Regions | Reference |

| UV-Vis Spectroscopy | Q-band: ~615 nm and ~668 nm in aqueous solution.[2] A strong absorption band is also observed between 200 and 350 nm.[3][4][5] | [2][3][4][5] |

| Mass Spectrometry (MALDI) | Molecular ion peaks corresponding to di-, tri-, and tetrasulfonated copper phthalocyanine species can be observed. For example, the trisulfonated species [M-3Na+2H]⁻ appears at m/z 814.3, and the disulfonated species [M-2Na+H]⁻ at m/z 734.3.[6] | [6] |

| Solid-State NMR (¹³C) | For the parent α-copper phthalocyanine, two resolved resonances are observed at 179 and 197 ppm. The β-form shows a strong peak at 180 ppm and a weaker peak at 132 ppm.[7] | [7] |

| Infrared (IR) Spectroscopy | IR spectra can be used to confirm the presence of the phthalocyanine macrocycle and the sulfonate groups. |

Experimental Protocols

Synthesis of Sulfonated Copper Phthalocyanine

This protocol is a representative method for the synthesis of sulfonated copper phthalocyanine, the core of Cupromeronic Blue.

Materials:

-

Copper phthalocyanine

-

15% Oleum (fuming sulfuric acid)

-

Mercuric sulfate (catalyst)

-

Crushed ice

-

Water

Procedure:

-

In a flask, heat 675 cc of 15% oleum to a temperature of 170-175 °C.[2]

-

Slowly add 75 grams of copper phthalocyanine in small portions with continuous stirring, ensuring the temperature remains below 175 °C.[2]

-

Add a catalytic amount (e.g., 3 grams) of mercuric sulfate to the mixture.[2]

-

Continue heating with stirring at 170-175 °C for approximately two hours.[2]

-

After the reaction is complete, cool the mixture rapidly.[2]

-

Carefully pour the cooled reaction mixture into 7.5 kilograms of crushed ice and dilute with water to a final volume of about 12 liters to precipitate the sulfonated product.[2]

-

The precipitated dye can be further purified by filtration and washing.

Critical Electrolyte Concentration (CEC) Staining for Proteoglycans

The CEC method with Cupromeronic Blue is a highly specific technique for the visualization of proteoglycans in tissues for electron microscopy.

Materials:

-

Tissue samples fixed in a suitable fixative (e.g., 2.5% glutaraldehyde in 0.1 M cacodylate buffer).

-

Cupromeronic Blue staining solution (e.g., 0.05% w/v Cupromeronic Blue in a buffer containing a specific concentration of magnesium chloride, typically ranging from 0.1 M to 0.9 M).

-

Washing buffers with the same magnesium chloride concentration as the staining solution.

-

Dehydration series (ethanol or acetone).

-

Embedding resin (e.g., Epon or Spurr's resin).

Procedure:

-

Fix small tissue blocks in 2.5% glutaraldehyde in 0.1 M cacodylate buffer for at least 4 hours at 4°C.

-

Wash the tissue blocks thoroughly in the same buffer.

-

Incubate the tissue blocks in the Cupromeronic Blue staining solution overnight at room temperature. The concentration of MgCl₂ in the staining solution is critical and determines the specificity for different types of proteoglycans.

-

Wash the tissue blocks in the corresponding MgCl₂ buffer to remove unbound dye.

-

Post-fix the tissue in 1% osmium tetroxide in 0.1 M cacodylate buffer for 1 hour at 4°C.

-

Dehydrate the samples through a graded series of ethanol or acetone.

-

Infiltrate and embed the tissue blocks in the chosen resin.

-

Cut ultrathin sections and examine them with a transmission electron microscope.

Visualizations

Synthesis Workflow of Sulfonated Copper Phthalocyanine

Caption: Workflow for the synthesis of sulfonated copper phthalocyanine.

Mechanism of Cupromeronic Blue Staining of Proteoglycans

Caption: Electrostatic interaction between Cupromeronic Blue and proteoglycans.

Critical Electrolyte Concentration (CEC) Staining Workflow

Caption: Step-by-step workflow for CEC staining with Cupromeronic Blue.

References

- 1. US5847113A - Preparation of sulfo-containing copper phthalocyanine dyes - Google Patents [patents.google.com]

- 2. US2600377A - Process for the preparation of sulfonated copper phthalocyanine dye - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Distinguishing Polymorphs of the Semiconducting Pigment Copper Phthalocyanine by Solid-state NMR and Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Principle of Critical Electrolyte Concentration Staining

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principle of Critical Electrolyte Concentration (CEC) staining, a powerful histochemical technique for the differential visualization of acidic glycosaminoglycans (GAGs) and proteoglycans. The method's ability to selectively stain different GAGs based on their charge density makes it an invaluable tool in various research fields, including developmental biology, pathology, and the study of extracellular matrix (ECM) components in drug development.

Core Principle of Critical Electrolyte Concentration Staining

The foundation of CEC staining lies in the competitive binding between a cationic dye, most commonly Alcian blue, and electrolyte cations for the anionic groups of GAGs.[1][2] GAGs are long, unbranched polysaccharides consisting of repeating disaccharide units, which can be sulfated or carboxylated, conferring a net negative charge.[3]

Alcian blue is a large, positively charged copper phthalocyanine dye that electrostatically binds to these anionic sites on GAGs.[1][4] The specificity of this staining can be modulated by altering the pH and, crucially for the CEC principle, by the addition of electrolytes such as magnesium chloride (MgCl₂).[5]

At a constant pH (typically around 5.8), the introduction of an electrolyte introduces cations (e.g., Mg²⁺) that compete with the Alcian blue molecules to bind to the anionic groups of the GAGs. As the concentration of the electrolyte increases, the smaller, more mobile cations progressively displace the larger Alcian blue molecules from the GAGs with lower charge densities.

The "critical electrolyte concentration" is defined as the specific molar concentration of the electrolyte at which the staining of a particular GAG is extinguished. This CEC value is characteristic for each type of GAG, reflecting its unique charge density. Highly sulfated GAGs, having a higher charge density, will retain the Alcian blue staining at higher electrolyte concentrations compared to GAGs that are only carboxylated or have a lower degree of sulfation. This differential staining allows for the histochemical identification and localization of different GAG populations within a tissue sample.

Quantitative Data Summary

The CEC for a specific GAG can be determined by staining a series of tissue sections with Alcian blue solutions containing progressively increasing concentrations of an electrolyte, typically MgCl₂. The concentration at which staining is abolished is the CEC for that GAG. While precise CEC values can vary slightly depending on experimental conditions such as fixation and processing, the following table provides a summary of approximate CEC values for various GAGs when using MgCl₂.

| Glycosaminoglycan (GAG) | Predominant Anionic Group(s) | Approximate Critical Electrolyte Concentration (M MgCl₂) |

| Hyaluronic Acid | Carboxyl | ~0.1 |

| Chondroitin Sulfate | Carboxyl and Sulfate | 0.4 - 0.5 |

| Dermatan Sulfate | Carboxyl and Sulfate | 0.4 - 0.5 |

| Heparan Sulfate | Carboxyl and N-Sulfate | 0.6 - 0.8 |

| Keratan Sulfate | Sulfate | > 0.8 |

| Heparin | Carboxyl and N-Sulfate, O-Sulfate | > 1.0 |

Note: These values are approximate and should be used as a guide. It is recommended to establish specific CECs for the tissues and conditions under investigation.

Experimental Protocols

I. General Protocol for Critical Electrolyte Concentration Staining of Paraffin Sections

This protocol outlines the fundamental steps for performing CEC staining on formalin-fixed, paraffin-embedded tissue sections.

Materials:

-

Alcian Blue 8GX

-

Magnesium Chloride (MgCl₂) hexahydrate

-

Acetate buffer (pH 5.8)

-

Distilled water

-

Xylene

-

Ethanol (absolute, 95%, 70%)

-

Neutral red or other suitable counterstain

-

Resinous mounting medium

Procedure:

-

Deparaffinization and Hydration:

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Rehydrate through a graded series of ethanol (absolute, 95%, 70%; 2 minutes each).

-

Rinse in distilled water.

-

-

Preparation of Staining Solutions:

-

Prepare a 0.05% (w/v) stock solution of Alcian blue in 0.025 M acetate buffer (pH 5.8).

-

From the stock solution, prepare a series of staining solutions with increasing concentrations of MgCl₂ (e.g., 0.0 M, 0.1 M, 0.2 M, 0.4 M, 0.6 M, 0.8 M, 1.0 M).

-

-

Staining:

-

Place one slide in each of the staining solutions.

-

Incubate overnight at room temperature in a moist chamber.

-

-

Washing:

-

Rinse slides briefly in distilled water.

-

-

Counterstaining (Optional):

-

Immerse slides in 0.5% aqueous neutral red for 1-2 minutes.

-

Rinse briefly in distilled water.

-

-

Dehydration and Mounting:

-

Dehydrate through a graded series of ethanol (70%, 95%, absolute; 2 minutes each).

-

Clear in xylene (2 changes, 5 minutes each).

-

Mount with a resinous mounting medium.

-

Expected Results:

-

Acidic GAGs will stain blue.

-

As the MgCl₂ concentration increases, staining of GAGs with lower charge density will be progressively lost.

-

Nuclei will stain red if a neutral red counterstain is used.

II. Quantitative Micro Method for Alcian Blue-Glycosaminoglycan Complex Formation

This protocol, adapted from a method to study the interaction of Alcian blue with GAGs, can be used for quantitative analysis in solution.[6][7]

Materials:

-

Alcian Blue 8GX

-

Magnesium Chloride (MgCl₂)

-

Standard GAG solutions (e.g., chondroitin sulfate, heparan sulfate) of known concentrations

-

Ethanol

-

Manoxol IB solution (or other suitable dissociating agent)

-

Spectrophotometer

Procedure:

-

Reaction Setup:

-

In microcentrifuge tubes, mix a known volume of the standard GAG solution (e.g., 20 µL containing 1-10 µg of GAG) with the Alcian blue solution containing a specific concentration of MgCl₂ at pH 5.8.

-

Prepare a series of reactions with varying MgCl₂ concentrations.

-

Incubate to allow for the formation of the Alcian Blue-GAG precipitate.

-

-

Precipitate Washing:

-

Centrifuge the tubes to pellet the precipitate.

-

Carefully remove the supernatant.

-

Wash the pellet with ethanol to remove unbound dye. Repeat as necessary.

-

-

Dissociation and Quantification:

-

Dissociate the washed precipitate in a known volume of Manoxol IB solution.

-

Measure the absorbance of the resulting solution spectrophotometrically at the wavelength of maximum absorbance for Alcian blue (around 620 nm).[8]

-

-

Data Analysis:

-

Plot the absorbance against the MgCl₂ concentration to determine the CEC for each standard GAG.

-

A standard curve can be generated using known concentrations of a specific GAG at a fixed MgCl₂ concentration for quantitative determination of unknown samples.

-

Visualizations

Logical Relationship of the CEC Principle

Caption: Competitive binding of Alcian blue and electrolyte cations to anionic GAGs.

Experimental Workflow for CEC Staining

Caption: Step-by-step workflow for performing Critical Electrolyte Concentration staining.

Application in Distinguishing GAGs

Caption: Differential staining of GAGs based on increasing electrolyte concentration.

Application in Research and Drug Development

The CEC staining technique is a valuable tool for characterizing the composition and distribution of GAGs in the extracellular matrix and on the cell surface. While not a direct method for visualizing signaling pathways, it provides crucial contextual information for understanding cellular behavior and the effects of therapeutic interventions.

-

ECM Remodeling in Disease: In diseases such as cancer and fibrosis, the composition of the ECM, including the types and amounts of GAGs, is often altered. CEC staining can be used to identify these changes, providing insights into disease progression and the efficacy of drugs that target the ECM.

-

Developmental Biology: The precise spatial and temporal distribution of different GAGs is critical for normal embryonic development. CEC staining allows researchers to visualize these patterns and understand the roles of specific GAGs in morphogenesis.

-

Cartilage and Bone Research: The health and integrity of cartilage are heavily dependent on its proteoglycan content. CEC staining is widely used to assess the distribution of chondroitin sulfate and keratan sulfate in cartilage, and to study the effects of diseases like osteoarthritis and potential therapeutic agents.

-

Biomaterial and Tissue Engineering: In the development of biomaterials and engineered tissues, it is often necessary to characterize the GAG composition of the scaffold and the newly formed tissue. CEC staining provides a straightforward method for this analysis.

By providing a detailed picture of the GAG landscape, CEC staining helps to elucidate the microenvironment in which cell signaling events occur. Changes in GAG composition can influence the diffusion and availability of growth factors, cytokines, and other signaling molecules, thereby indirectly modulating cellular responses. This makes CEC staining a complementary technique to molecular methods that directly probe signaling pathways.

References

- 1. Glycosaminoglycans detection methods: Applications of mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alcian Blue staining of cartilage for electron microscopy. Application of the critical electrolyte concentration principle | Semantic Scholar [semanticscholar.org]

- 3. The Quantification of Glycosaminoglycans: A Comparison of HPLC, Carbazole, and Alcian Blue Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Alcian Blue staining of cartilage for electron microscopy. Application of the critical electrolyte concentation principle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The quantitative measurement of Alcian Blue-glycosaminoglycan complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The quantitative measurement of Alcian Blue–glycosaminoglycan complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to Cupromeronic Blue for Extracellular Matrix Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cupromeronic Blue, a vital cationic dye for the ultrastructural analysis of proteoglycans (PGs) and glycosaminoglycans (GAGs) within the extracellular matrix (ECM). Its application in conjunction with transmission electron microscopy (TEM) offers high-resolution visualization of the organization and distribution of these crucial macromolecules, providing insights into tissue architecture, development, and pathology.

Introduction to Cupromeronic Blue

Cupromeronic Blue is a phthalocyanine dye that forms stable, electron-dense precipitates with sulfated GAGs, the polysaccharide side chains of PGs. This property allows for their precise localization within the ECM at the ultrastructural level. When used with the critical electrolyte concentration (CEC) method, Cupromeronic Blue can selectively stain different classes of GAGs, enabling a more detailed analysis of the ECM's composition.

Under TEM, Cupromeronic Blue-stained GAGs appear as distinct, electron-dense filaments. The morphology and arrangement of these filaments provide valuable information about the type of PG, its interaction with other ECM components like collagen fibrils, and the overall organization of the matrix.

Core Principles of Staining

The staining mechanism of Cupromeronic Blue relies on the electrostatic interaction between the cationic dye and the anionic sulfate and carboxyl groups of GAGs. The specificity of this interaction can be modulated by the addition of electrolytes, such as magnesium chloride (MgCl₂), in the staining solution. This forms the basis of the CEC method.

The Critical Electrolyte Concentration (CEC) Method

The CEC method allows for the differential staining of various GAGs based on their charge density. By progressively increasing the concentration of MgCl₂ in the Cupromeronic Blue staining solution, competition for binding sites on the GAG chains is introduced. GAGs with a lower charge density will lose their staining at lower electrolyte concentrations, while highly charged GAGs will retain the dye at higher salt concentrations. This enables the sequential visualization and identification of different PG populations within a tissue sample.

Data Presentation: Quantitative Analysis of ECM Components

Cupromeronic Blue staining, coupled with image analysis software, facilitates the quantification of various ECM parameters. The following tables summarize representative quantitative data obtained from studies utilizing this technique.

| Tissue Type | Proteoglycan/Glycosaminoglycan | Parameter Measured | Value (Mean ± SD) | Reference |

| Human Bruch's Membrane | Chondroitin Sulfate-containing PG (Type 1) | Filament Length | 90 ± 13 nm | [1] |

| Filament Diameter | 7 ± 1 nm | [1] | ||

| Dermatan Sulfate-containing PG (Type 2) | Filament Length | 43 ± 7 nm | [1] | |

| Filament Diameter | 5 ± 1 nm | [1] | ||

| Heparan Sulfate-containing PG (Type 4) | Filament Length | 60 ± 11 nm | [1] | |

| Filament Diameter | 6 ± 1 nm | [1] | ||

| Various Connective Tissues | Small, Collagen-associated PGs | Maximum Filament Length | ~60 nm | [2] |

| Cartilage | Large PGs | Filament Length | ~300 nm | [2] |

| Human Gingiva | Dermatan and Chondroitin Sulfate GAGs (in loose connective tissue) | Precipitate Diameter | up to 30 nm | |

| Precipitate Length | up to 400 nm | |||

| Heparan Sulfate GAGs (in basement membranes) | Precipitate Diameter | 4-6 nm |

Note: The dimensions of stained filaments can vary depending on the tissue type, species, and specific experimental conditions.

Experimental Protocols

The following sections provide detailed methodologies for the application of Cupromeronic Blue staining for ECM analysis using transmission electron microscopy.

General Protocol for Cupromeronic Blue Staining for TEM

This protocol outlines the standard procedure for staining PGs in connective tissues.

Materials:

-

2.5% Glutaraldehyde in 0.1 M sodium cacodylate buffer (pH 7.4)

-

0.1 M sodium cacodylate buffer (pH 7.4)

-

Cupromeronic Blue

-

Staining solution: 0.05% (w/v) Cupromeronic Blue in 0.1 M sodium acetate buffer (pH 5.6) containing 0.1 M MgCl₂ and 2.5% glutaraldehyde.

-

Wash solution: 0.1 M sodium acetate buffer (pH 5.6) containing 0.1 M MgCl₂.

-

0.5% aqueous solution of sodium tungstate

-

Ethanol series (50%, 70%, 90%, 100%)

-

Propylene oxide

-

Epoxy resin (e.g., Araldite, Spurr's)

-

Uranyl acetate

-

Lead citrate

Procedure:

-

Fixation: Immediately fix small tissue blocks (approx. 1 mm³) in 2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer for at least 2 hours at 4°C.[3]

-

Rinsing: Rinse the tissue blocks three times for 10 minutes each in 0.1 M sodium cacodylate buffer.[3]

-

Staining: Incubate the tissue blocks in the Cupromeronic Blue staining solution for 12-24 hours at room temperature.

-

Washing: Wash the stained tissue blocks three times for 10 minutes each in the wash solution.

-

Post-fixation (optional but recommended): Post-fix in 1% osmium tetroxide in 0.1 M sodium cacodylate buffer for 1-2 hours at 4°C.[3]

-

Rinsing: Rinse thoroughly in distilled water.

-

En bloc staining with sodium tungstate: Incubate in 0.5% aqueous sodium tungstate for 1 hour at room temperature.

-

Dehydration: Dehydrate the tissue blocks through a graded series of ethanol (e.g., 50%, 70%, 90%, 100%), with 10-15 minutes in each concentration.

-

Infiltration: Infiltrate with propylene oxide and then with a mixture of propylene oxide and epoxy resin, followed by pure epoxy resin.

-

Embedding: Embed the tissue blocks in fresh epoxy resin and polymerize at 60°C for 48 hours.

-

Sectioning: Cut ultrathin sections (60-90 nm) using an ultramicrotome.

-

Grid Staining: Mount the sections on copper grids and counterstain with uranyl acetate and lead citrate.[4]

-

Imaging: Examine the sections using a transmission electron microscope.

Critical Electrolyte Concentration (CEC) Staining Protocol

This protocol is a modification of the general protocol to allow for the differential staining of GAGs.

Procedure:

-

Follow steps 1 and 2 of the general protocol.

-

Staining: Prepare a series of Cupromeronic Blue staining solutions with varying concentrations of MgCl₂ (e.g., 0.1 M, 0.3 M, 0.5 M, 0.7 M, 0.9 M). Incubate separate tissue blocks in each of these solutions for 12-24 hours.

-

Washing: Wash each set of tissue blocks in a wash solution containing the corresponding concentration of MgCl₂.

-

Proceed with steps 5-13 of the general protocol.

By comparing the staining patterns at different MgCl₂ concentrations, researchers can infer the types of GAGs present in the tissue.

Visualizations of Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and procedures related to Cupromeronic Blue-based ECM analysis.

Signaling Pathway: TGF-β and ECM Deposition

Transforming growth factor-beta (TGF-β) is a potent signaling molecule that plays a crucial role in fibrosis by stimulating the production of ECM components, including proteoglycans.[5][6] Alterations in the ECM due to TGF-β signaling can be visualized using Cupromeronic Blue.

Experimental Workflow: From Tissue to Image

This diagram outlines the major steps involved in the analysis of the ECM using Cupromeronic Blue and electron microscopy.

Logical Relationship: Cupromeronic Blue Staining Mechanism

This diagram illustrates the molecular interactions underlying Cupromeronic Blue staining of proteoglycans associated with collagen fibrils.

Conclusion

Cupromeronic Blue staining is an invaluable technique for the high-resolution visualization and analysis of proteoglycans and glycosaminoglycans in the extracellular matrix. When combined with the critical electrolyte concentration method and transmission electron microscopy, it provides detailed insights into the structural organization of the ECM in both healthy and diseased states. The methodologies and data presented in this guide offer a solid foundation for researchers and professionals seeking to employ this powerful tool in their studies of the extracellular matrix and its role in biological processes and drug development.

References

- 1. Sulfated proteoglycans in Bruch's membrane of the human eye: localization and characterization using cupromeronic blue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ultrastructural localization of proteoglycans in tissue using cuprolinic blue according to the critical electrolyte concentration method: comparison with biochemical data from the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methods | Electron Microscopy [electron-microscopy.hms.harvard.edu]

- 4. Protocols | Electron Microscopy Service Core | Research | IU School of Medicine [medicine.iu.edu]

- 5. Cellular localization of transforming growth factor-beta expression in bleomycin-induced pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Extracellular proteoglycans modify TGF-beta bio-availability attenuating its signaling during skeletal muscle differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety and Handling of Cupromeronic Blue Powder: A Technical Guide

Disclaimer: This document provides a comprehensive guide to the safe handling of Cupromeronic Blue powder based on its chemical properties and general safety protocols for organometallic compounds and fine chemical powders. No specific Safety Data Sheet (SDS) for Cupromeronic Blue was identified during the compilation of this guide. Therefore, the information on potential hazards and toxicity is inferred from data on copper-containing compounds and general chemical safety principles. All users must conduct a thorough, substance-specific risk assessment before handling Cupromeronic Blue powder. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

Chemical and Physical Properties

Understanding the fundamental properties of Cupromeronic Blue is essential for its safe handling.

| Property | Value | Source |

| Chemical Name | copper;methanesulfonate;5,14,23,32-tetramethyl-37,39-diaza-5,14,23,32-tetrazonia-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4(9),5,7,10,12(39),13(18),14,16,19,21,23,25,27,29,31(36),32,34-nonadecaene | N/A |

| Molecular Formula | C40H40CuN8O12S4 | [1] |

| Molecular Weight | 1016.6 g/mol | [1] |

| Appearance | Blue powder | [1] |

| Solubility | Soluble in aqueous solutions | [1] |

Potential Hazards and Toxicology

Due to the lack of specific toxicological data for Cupromeronic Blue, a precautionary approach is necessary. The potential hazards are inferred from its chemical structure as a copper-containing organometallic compound and the physical form of a fine powder.

3.1 Health Hazards

-

Inhalation: Inhalation of fine powders can cause respiratory irritation.[2][3][4] Long-term exposure to fine particles may lead to more severe lung conditions.[2][3] As Cupromeronic Blue contains copper, inhalation could lead to systemic toxicity.

-

Skin and Eye Contact: Direct contact with the powder or solutions may cause irritation to the skin and eyes.[5]

-

Ingestion: Ingestion of copper-containing compounds can lead to gastrointestinal distress, including nausea, vomiting, and diarrhea.[6][7] In severe cases, it can cause liver and kidney damage.[6][7]

-

Chronic Exposure: Chronic exposure to copper can lead to its accumulation in the liver and brain, potentially causing neurological disorders and liver damage.[5][8] The cellular toxicity of copper is often attributed to its capacity to induce oxidative stress through the generation of reactive oxygen species (ROS).[5][9]

3.2 Environmental Hazards

Copper compounds can be toxic to aquatic life.[10] Therefore, Cupromeronic Blue should be prevented from entering waterways.

Recommended Safety and Handling Procedures

Adherence to stringent safety protocols is crucial when handling Cupromeronic Blue powder.

| Procedure | Recommendation | Rationale |

| Engineering Controls | Handle in a well-ventilated area, preferably within a chemical fume hood.[1][11] | To minimize inhalation exposure to the fine powder. |

| Personal Protective Equipment (PPE) | Wear a lab coat, nitrile or neoprene gloves, and ANSI Z87.1-compliant safety glasses or goggles.[1][11][12] | To prevent skin and eye contact. |

| Handling | Avoid generating dust. Use appropriate tools for weighing and transferring the powder. | To minimize the risk of inhalation and contamination. |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][11] | To prevent degradation and reaction with moisture or other chemicals. |

| Spill Management | In case of a spill, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled container for disposal. Clean the spill area with a wet cloth. | To prevent the spread of the powder and ensure proper cleanup. |

| Waste Disposal | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[1] | To prevent environmental contamination and comply with regulations. |

Experimental Protocols

5.1 Protocol for Preparing a 1% (w/v) Cupromeronic Blue Staining Solution

-

Preparation:

-

Don appropriate Personal Protective Equipment (PPE): lab coat, safety goggles, and nitrile gloves.

-

Perform all weighing and solution preparation steps inside a certified chemical fume hood.

-

-

Weighing:

-

Tare a clean, dry weighing boat on an analytical balance.

-

Carefully weigh 1.0 g of Cupromeronic Blue powder. Avoid creating dust.

-

-

Dissolution:

-

Transfer the weighed powder to a 100 mL volumetric flask.

-

Add approximately 80 mL of distilled or deionized water.

-

Gently swirl the flask to dissolve the powder. A magnetic stirrer can be used for more efficient mixing.

-

-

Final Volume Adjustment:

-

Once the powder is fully dissolved, add water to bring the final volume to the 100 mL mark.

-

Cap the flask and invert it several times to ensure a homogenous solution.

-

-

Storage:

-

Transfer the solution to a clearly labeled, sealed container.

-

Store in a cool, dark place.

-

5.2 Protocol for In Vitro Cytotoxicity Assessment

This protocol outlines a general procedure for assessing the cytotoxicity of Cupromeronic Blue using a cell-based assay, such as the MTT or LDH release assay.[13][14][15][16]

-

Cell Culture:

-

Culture a suitable cell line (e.g., HeLa, HepG2) in appropriate media and conditions until they reach 80-90% confluency.

-

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare a series of dilutions of the Cupromeronic Blue solution in cell culture media.

-

Remove the old media from the cells and replace it with the media containing different concentrations of Cupromeronic Blue. Include a vehicle control (media without the compound) and a positive control (a known cytotoxic agent).

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

-

Cytotoxicity Assay:

-

Perform the chosen cytotoxicity assay (e.g., MTT, LDH) according to the manufacturer's instructions.

-

-

Data Analysis:

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

-

Visualizations

Caption: Workflow for the safe handling of Cupromeronic Blue powder.

Caption: Experimental workflow for in vitro cytotoxicity assessment.

Caption: Potential signaling pathway of copper-induced cellular toxicity.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. The health effects of ultrafine particles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. stacks.cdc.gov [stacks.cdc.gov]

- 4. Inhaled substance or object | healthdirect [healthdirect.gov.au]

- 5. Copper: Toxicological relevance and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Copper Compounds Toxicology [digitalfire.com]

- 7. Copper Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Copper Toxicity Is Not Just Oxidative Damage: Zinc Systems and Insight from Wilson Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. twu.edu [twu.edu]

- 12. ehs.princeton.edu [ehs.princeton.edu]

- 13. researchgate.net [researchgate.net]

- 14. Results for "Cytotoxicity Assay" | Springer Nature Experiments [experiments.springernature.com]

- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]

Unveiling the Solubility Profile of Cupromeronic Blue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cupromeronic Blue is a specialized, copper-containing cationic dye primarily utilized in the field of histology and electron microscopy for the visualization of proteoglycans in biological tissues.[1][2] Its distinct molecular structure allows for specific binding to negatively charged glycosaminoglycan chains, enabling detailed ultrastructural analysis of the extracellular matrix.[1][2] This technical guide provides a comprehensive overview of the known solubility characteristics of Cupromeronic Blue, details established experimental protocols for its use, and presents logical workflows for its application in research.

Chemical and Physical Properties

Cupromeronic Blue is a complex organometallic compound with the following identifiers:

-

IUPAC Name: copper;methanesulfonate;5,14,23,32-tetramethyl-37,39-diaza-5,14,23,32-tetrazonia-38,40-diazanidanonacyclo[28.6.1.1³,¹⁰.1¹²,¹⁹.1²¹,²⁸.0⁴,⁹.0¹³,¹⁸.0²²,²⁷.0³¹,³⁶]tetraconta-1(37),2,4(9),5,7,10,12(39),13(18),14,16,19,21,23,25,27,29,31(36),32,34-nonadecaene[1][2]

-

Appearance: Blue colored solid[1]

Solubility of Cupromeronic Blue

Quantitative solubility data for Cupromeronic Blue in a wide range of standard organic and inorganic solvents is not extensively documented in publicly available literature. Its primary application as a histological stain means that its solubility has been characterized almost exclusively within the context of aqueous staining solutions.

Qualitative Solubility:

Cupromeronic Blue is described as being suitable for use in aqueous staining solutions, which are essential for its application in histology.[1] The dye's utility in the "critical electrolyte concentration" (CEC) staining technique further indicates its solubility in aqueous buffer systems containing specific electrolytes, such as magnesium chloride. The principle of the CEC method relies on the controlled precipitation of the dye-proteoglycan complex by adjusting the electrolyte concentration, which inherently requires the dye itself to be soluble in the initial staining solution.

Quantitative Solubility Data:

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility values (e.g., in g/100 mL) for Cupromeronic Blue in various solvents. The available information is summarized in the table below.

| Solvent System | Solubility | Remarks |

| Aqueous Buffers (e.g., sodium acetate) | Soluble | Commonly used as a solvent in staining protocols for proteoglycan visualization. |

| Aqueous Buffers with Electrolytes (e.g., MgCl₂) | Soluble | Employed in the "critical electrolyte concentration" (CEC) method for specific proteoglycan staining. |

Experimental Protocols

The following are detailed methodologies for the use of Cupromeronic Blue in histological staining, which provide insight into its practical solubility and application.

Protocol 1: General Staining of Proteoglycans with Cupromeronic Blue for Electron Microscopy

This protocol is a generalized procedure based on common practices in the field for visualizing proteoglycans in tissues such as the cornea.

1. Fixation:

- Fix small tissue blocks (approx. 1 mm³) in a primary fixative solution, typically containing glutaraldehyde (e.g., 2.5%) in a suitable buffer (e.g., 0.1 M sodium cacodylate, pH 7.3) for at least 2 hours at room temperature.

2. Rinsing:

- Rinse the tissue blocks thoroughly in the buffer solution to remove excess fixative.

3. Staining Solution Preparation:

- Prepare a 0.05% (w/v) solution of Cupromeronic Blue in a 0.1 M sodium acetate buffer (pH 5.7).

- To this solution, add magnesium chloride (MgCl₂) to a final concentration of 0.3 M. This is a common starting point for the critical electrolyte concentration technique.

- Ensure the dye is completely dissolved. Gentle agitation or sonication may be required.

4. Staining:

- Immerse the fixed and rinsed tissue blocks in the Cupromeronic Blue staining solution.

- Stain for a minimum of 12 hours at room temperature.

5. Post-fixation and Dehydration:

- After staining, rinse the tissue blocks briefly in the staining buffer.

- Proceed with standard post-fixation steps (e.g., with osmium tetroxide), followed by dehydration through a graded series of ethanol or acetone.

6. Embedding:

- Infiltrate and embed the dehydrated tissue in a suitable epoxy resin according to standard electron microscopy protocols.

7. Sectioning and Viewing:

- Cut ultrathin sections, mount on grids, and view with a transmission electron microscope. The proteoglycans will appear as electron-dense filaments.

Protocol 2: Critical Electrolyte Concentration (CEC) Staining

The CEC method allows for the differential staining of various proteoglycans based on their charge density by varying the concentration of electrolytes in the staining solution.

1. Staining Solutions:

- Prepare a series of Cupromeronic Blue staining solutions as described in Protocol 1, but with varying concentrations of MgCl₂ (e.g., 0.1 M, 0.3 M, 0.5 M, 0.7 M, and 1.0 M).

2. Staining Procedure:

- Follow the fixation and rinsing steps as in Protocol 1.

- Divide the tissue samples and stain each in a different MgCl₂ concentration solution for 12-24 hours.

3. Processing and Analysis:

- Process all samples for electron microscopy as described above.

- By comparing the staining patterns at different electrolyte concentrations, it is possible to differentiate between various types of proteoglycans. For instance, keratan sulfate proteoglycans may be visualized at lower MgCl₂ concentrations, while chondroitin/dermatan sulfate proteoglycans require higher concentrations for staining.

Visualizations

Logical Workflow for Proteoglycan Staining

The following diagram illustrates the general workflow for preparing biological tissues for proteoglycan visualization using Cupromeronic Blue.

Caption: Workflow for proteoglycan staining.

Decision Pathway for CEC Staining

This diagram outlines the decision-making process involved in using the Critical Electrolyte Concentration (CEC) method with Cupromeronic Blue.

Caption: CEC staining decision pathway.

References

- 1. Identification of specific binding sites for keratan sulphate proteoglycans and chondroitin-dermatan sulphate proteoglycans on collagen fibrils in cornea by the use of cupromeronic blue in 'critical-electrolyte-concentration' techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cupromeronic Blue () for sale [vulcanchem.com]

Methodological & Application

Application Notes and Protocols: Cupromeronic Blue Staining for Electron Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction